N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O2S2/c1-12-2-5-14(6-3-12)29-20(31)19-16(8-9-32-19)28-21(29)33-11-18(30)27-17-10-13(22(24,25)26)4-7-15(17)23/h2-7,10H,8-9,11H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUKIJRCURUPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into its biological activity, examining various studies and findings that highlight its pharmacological properties.
Chemical Structure and Properties
The compound has the following molecular formula:
Structural Features
- Chloro and Trifluoromethyl Substituents : These groups are known to enhance lipophilicity and biological activity.
- Thieno[3,2-d]pyrimidine Core : This heterocyclic structure is often associated with various biological activities, including antimicrobial and antifungal properties.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thieno[3,2-d]pyrimidine have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with specific substituents exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antifungal Activity
The antifungal potential of related compounds has been extensively studied. For example, compounds featuring a similar thieno-pyrimidine structure showed MIC values ranging from 12.5 µg/mL to 30 µg/mL against fungi like Fusarium oxysporum . The presence of specific functional groups, such as the trifluoromethyl group in this compound, is believed to enhance antifungal efficacy.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Preliminary results suggest moderate cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. For example, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The introduction of electron-withdrawing groups like trifluoromethyl significantly enhances biological activity.
- Heterocyclic Integration : The incorporation of heterocycles such as thieno-pyrimidines is linked to improved antimicrobial and anticancer properties.
Comparative Table of Biological Activities
Case Studies
-
Case Study on Antifungal Activity :
A study investigated a series of thieno[3,2-d]pyrimidine derivatives against Fusarium oxysporum. The most active compound exhibited an MIC of 12.5 µg/mL, demonstrating significant antifungal properties comparable to miconazole . -
Cytotoxicity Assessment :
In vitro studies assessed the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that certain derivatives inhibited cell growth by up to 70% at concentrations below 50 µM, suggesting potential for further development as anticancer agents .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can possess significant antifungal properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioactivity against fungi like Fusarium oxysporum .
Anticancer Activity
Preliminary investigations suggest that compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide may have anticancer properties. Some studies have reported that thieno derivatives can inhibit tumor growth in vitro by inducing apoptosis in cancer cells .
Pain Management
The compound's structure suggests potential applications in pain management therapies. Specific derivatives have been evaluated for their efficacy in blocking pain pathways in animal models, showing promise as analgesics by targeting ion channels involved in pain signaling .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of thienopyrimidinone derivatives. Key structural analogues and their distinguishing features include:
Key Observations:
- The p-tolyl group (methyl-substituted phenyl) in the target compound may enhance hydrophobic interactions compared to ethyl or allyl substituents in analogues .
- Electron-withdrawing groups (Cl, CF₃) on the phenyl ring improve metabolic stability and binding affinity to targets like kinases or enzymes .
- Thioether linkages are conserved across analogues, critical for maintaining conformational flexibility and sulfur-mediated interactions .
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:
Thieno[3,2-d]pyrimidinone Core Formation : React 3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-4-one with a chlorinating agent (e.g., POCl₃) to introduce a thiol-reactive site.
Thioacetamide Linkage : Couple the intermediate with 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or THF) .
- Yield Optimization :
- Use excess thiol-reactive intermediates (1.2–1.5 eq).
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient).
- Reported yields for analogous thieno-pyrimidine derivatives reach ~80% under optimized conditions .
Q. Which spectroscopic techniques are critical for characterization, and what key markers should be observed?
- Methodological Answer :
- ¹H NMR :
- Aromatic protons : δ 7.82–7.28 ppm (multiplet, Ar-H from chlorophenyl and p-tolyl groups).
- Thioacetamide SCH₂ : δ ~4.12 ppm (singlet).
- NHCO : δ ~10.10 ppm (sharp singlet) .
- Elemental Analysis :
- Verify C, N, S percentages (e.g., C: ~45.3%, N: ~12.2%, S: ~9.3%) to confirm purity .
- Mass Spectrometry :
- Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~344 for analogous compounds) .
Advanced Research Questions
Q. How can computational methods predict biological activity or reactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). Focus on hydrogen bonding between the acetamide NHCO and active-site residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., electrophilic regions at the trifluoromethyl group) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5, indicating moderate lipophilicity) .
Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR shifts)?
- Methodological Answer :
- NMR Validation :
Compare experimental δ values with simulated spectra (e.g., using ACD/Labs or ChemDraw).
Adjust computational parameters (solvent model, exchangeable protons) to match observed splitting .
- Crystallographic Validation : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation .
- Case Study : For δ ~12.50 ppm (NH-3), discrepancies may arise from tautomerism; variable-temperature NMR can clarify dynamic effects .
Q. How can Design of Experiments (DoE) or machine learning optimize synthesis?
- Methodological Answer :
- DoE Workflow :
Factors : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0–5 mol%).
Response Variables : Yield, purity, reaction time.
Statistical Analysis : Use Minitab or JMP to identify significant factors (e.g., temperature dominates yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
